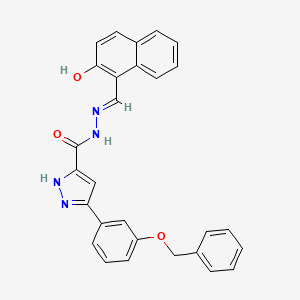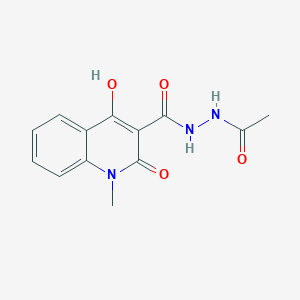![molecular formula C13H10N2O4 B11989042 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol CAS No. 15666-65-6](/img/structure/B11989042.png)
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.236 g/mol This compound is known for its unique structure, which includes a hydroxyphenyl group, a nitrophenol group, and an imine linkage
Preparation Methods
The synthesis of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol typically involves the condensation reaction between o-phenylenediamine and 5-nitrosalicaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies focusing on its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The compound’s anti-inflammatory effects are linked to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .
Comparison with Similar Compounds
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol can be compared with similar compounds such as:
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-nitrophenol: This compound has a similar structure but with the nitro group in a different position, leading to variations in its chemical reactivity and applications.
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}nicotinic acid: This compound contains a nicotinic acid moiety, which imparts different biological activities and potential therapeutic applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
15666-65-6 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-2-1-3-9(12)8-14-11-6-5-10(15(18)19)7-13(11)17/h1-8,16-17H |
InChI Key |
XIAUVVVPBGQLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)



![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)

![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)

